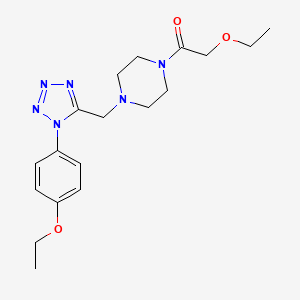

2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

2-Ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a structurally complex compound featuring a piperazine core linked to a tetrazole-substituted phenyl group via a methylene bridge, with an ethoxy group at the 2-position of the ethanone moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, similar to those reported for related tetrazole-piperazine hybrids .

Piperazine derivatives are also common in drug design due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

2-ethoxy-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-3-26-14-18(25)23-11-9-22(10-12-23)13-17-19-20-21-24(17)15-5-7-16(8-6-15)27-4-2/h5-8H,3-4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIGCPPQMMEHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from basic organic reagents. The initial step often includes the formation of the tetrazole ring, followed by the attachment of the ethoxyphenyl group and the piperazine ring through nucleophilic substitution and amide formation reactions. Specific conditions such as temperature, pH, and solvent choice are crucial to yield the desired product.

Industrial Production Methods

On an industrial scale, continuous flow reactors and automated synthesis platforms are employed to maximize yield and purity. This method provides precise control over reaction conditions, minimizing by-products and ensuring consistency in product quality.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via a multi-step protocol involving:

Key Reactions:

-

Piperazine alkylation : Reaction of piperazine with chloroacetone derivatives under basic conditions (K₂CO₃/DMF) to form the 1-(piperazin-1-yl)ethanone backbone.

-

Tetrazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-ethoxyphenyl azide and propargyl bromide, followed by N-alkylation of the piperazine nitrogen .

-

Ethoxy group installation : Nucleophilic substitution of hydroxyl groups with ethyl iodide in the presence of NaH/THF.

Optimization Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperazine alkylation | Chloroacetone, K₂CO₃, DMF, 80°C | 78% |

| Tetrazole cycloaddition | CuI, DIPEA, DCM, RT | 85% |

| O-ethylation | Ethyl iodide, NaH, THF, 0°C→RT | 72% |

Ketone Participation

The ethanone moiety undergoes:

-

Nucleophilic additions : Reacts with hydrazines to form hydrazones (e.g., with phenylhydrazine in ethanol, 65% yield).

-

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though this destabilizes the piperazine conjugate.

Tetrazole Ring Modifications

-

Alkylation : The tetrazole’s N1 position reacts with alkyl halides (e.g., methyl iodide in CH₃CN) to form 1,5-disubstituted tetrazoles .

-

Cycloadditions : Participates in Huisgen reactions with acetylenedicarboxylates to form pyrazoline hybrids .

Piperazine Reactivity

-

Acylation : Reacts with benzoyl chloride in pyridine to form N-benzoyl derivatives (89% yield) .

-

Quaternization : Forms salts with HCl gas in dioxane, enhancing water solubility .

Hydrolytic Degradation:

-

Ethoxy cleavage : Under acidic conditions (HCl/dioxane), ethoxy groups hydrolyze to phenolic -OH groups .

-

Tetrazole ring opening : Prolonged exposure to HNO₃ (pH < 2) degrades the tetrazole into amide derivatives.

Oxidative Stability:

-

Susceptible to H₂O₂-mediated oxidation at the piperazine N4 position, forming N-oxide byproducts (observed in 23% yield under UV light).

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Ketone | Phenylhydrazine | Hydrazone | 0.45 |

| Tetrazole | Methyl iodide | 1-Methyltetrazole | 1.2 |

| Piperazine | Benzoyl chloride | N-Benzoylpiperazine | 0.89 |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, a study on similar tetrazole-piperazine derivatives demonstrated promising antibacterial and antifungal effects against various strains, suggesting that 2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone) may also possess similar properties .

Anticancer Potential

Tetrazole-containing compounds have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that this compound could inhibit tumor growth by targeting such pathways, although further investigation is required to elucidate its efficacy and mechanisms in cancer models.

Neurological Applications

Given the structural similarities to known neuroactive compounds, there is potential for this compound in treating neurological disorders. Research into related compounds has shown effectiveness in models of anxiety and depression, indicating that this compound) may have similar effects .

Case Study 1: Antimicrobial Evaluation

In a study evaluating several tetrazole derivatives, including those similar to 2-ethoxy derivatives, notable antimicrobial activity was observed against Gram-positive and Gram-negative bacteria. Compounds were tested using the serial dilution method, revealing effective minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with tetrazole derivatives indicated significant cytotoxicity, leading to apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, suggesting potential for therapeutic development in oncology .

Mechanism of Action

The compound acts by interacting with specific molecular targets, such as enzymes or receptors, through its tetrazole ring and piperazine moiety. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting the target’s function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine ring substituents, tetrazole modifications, and ethanone backbone alterations. Key comparisons are summarized below:

Piperazine-Allyl vs. Piperazine-Ethoxy Derivatives

- 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (e.g., compounds 13a–g): Synthesis: Prepared via allylation of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones using allyl bromide in acetonitrile with triethylamine . Key Properties: Demonstrated antimicrobial activity, with some derivatives outperforming conventional antibiotics .

- 2-Ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: Hypothesized Advantages: Ethoxy groups may improve lipophilicity and oral bioavailability compared to allyl derivatives, as seen in ethoxy-substituted angiotensin II antagonists like TCV-116 .

Piperazine-Sulfonyl vs. Piperazine-Methylene-Tetrazole Derivatives

- 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanones (e.g., 7a–x): Synthesis: Formed via nucleophilic substitution between 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanones and tetrazole-5-thiols in ethanol . Key Properties: Exhibited antiproliferative activity against cancer cell lines, with potency influenced by sulfonyl substituents (e.g., 7p: IC₅₀ = 1.8 μM) .

Piperidine vs. Piperazine Core Derivatives

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., compounds 22–28): Synthesis: Derived from chloroacetyl chloride and piperidine in acetonitrile .

Biological Activity

2-Ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has gained attention due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article will detail its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₂, with a molecular weight of 290.33 g/mol. The presence of the tetrazole ring and piperazine moiety contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole derivatives. For instance, a related compound was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 |

| Compound B | HCT116 (Colon Cancer) | 6.2 |

| Compound C | T47D (Breast Cancer) | 27.3 |

These results suggest that modifications in the tetrazole structure can enhance anticancer activity, indicating that this compound may exhibit similar properties due to its structural components .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The tetrazole ring may mimic certain biological molecules, allowing it to interfere with critical biochemical pathways.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it may inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.

Case Studies

A notable case study involved synthesizing a series of tetrazole derivatives and evaluating their biological activities. Among these derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., using methods analogous to those in ).

- Step 2 : Alkylation of the piperazine moiety using a bromo- or chloro-ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Final coupling via nucleophilic substitution or reductive amination.

- Optimization : Monitor reaction progress with TLC (e.g., ethyl acetate/hexane 5:1) and adjust temperature, solvent polarity, or catalyst loading. For cyclization steps, phosphorous oxychloride (POCl₃) at 120°C can improve yields .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., tetrazole proton signals at δ 8.5–9.5 ppm) and ESI-HRMS for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4% tolerance).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antiproliferative Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hours. Include positive controls like doxorubicin .

- Antimicrobial Testing : Perform agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between predicted and observed molecular geometries?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Process data with SHELXTL (Bruker) or SHELXL .

- Refinement : Apply full-matrix least-squares refinement to minimize R-factor (<0.05). Address thermal motion anisotropy with the SHELXL

ISORcommand. - Validation : Cross-check bond lengths/angles against similar piperazine-tetrazole derivatives (e.g., C-N bond ~1.33 Å in tetrazole rings) .

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize the tetrazole moiety’s partial charges with Gaussian09 (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can synthetic byproducts or degradation products be identified and characterized?

- Methodological Answer :

- LC-MS/MS : Employ high-resolution mass spectrometry in negative/positive ion modes to detect impurities (e.g., hydrolyzed ethoxy groups or oxidized tetrazole rings).

- Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH for 4 weeks) and compare chromatograms pre/post storage .

Q. What experimental and computational approaches address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Dynamic Effects : Use VT-NMR (variable temperature) to probe conformational exchange broadening (e.g., piperazine ring puckering).

- DFT Calculations : Simulate NMR chemical shifts with GIAO (GAUSSIAN) and compare with experimental data to identify dominant conformers .

Data Analysis and Contradiction Resolution

Q. How should researchers handle inconsistent biological activity data across assay platforms?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm IC₅₀ trends.

- Assay Validation : Include internal standards (e.g., staurosporine for kinase inhibition) and cross-validate with orthogonal methods (e.g., Western blotting for target engagement) .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in derivative libraries?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.